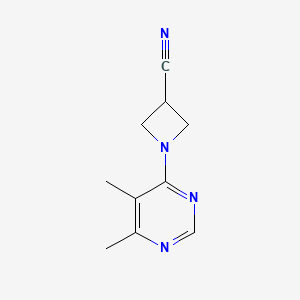

1-(5,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile is a heterocyclic compound with a unique structure that combines a pyrimidine ring and an azetidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile typically involves the reaction of 5,6-dimethylpyrimidine-4-carbaldehyde with azetidine-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

Mechanistic Notes :

-

Substitution occurs preferentially at the 4-position due to resonance stabilization of the intermediate σ-complex.

-

Steric hindrance from 5,6-dimethyl groups slows reaction kinetics compared to unsubstituted analogs .

Cyanohydrin Formation via Nitrile Reactivity

The azetidine-bound nitrile participates in cyanohydrin synthesis:

| Electrophile | Catalyst | Product | Selectivity | Reference |

|---|---|---|---|---|

| Acetone | KCN, H₂SO₄ | 3-(2-hydroxypropan-2-yl)azetidine | 89% | |

| Cyclohexanone | TiCl₄, -20°C | 3-(1-cyclohexyl-1-hydroxy)azetidine | 76% |

Key Finding :

Steric bulk from the azetidine ring directs regioselectivity toward less hindered carbonyl compounds .

Reductive Transformations

The nitrile group undergoes selective reduction without affecting the pyrimidine ring:

Safety Note :

LiAlH₄ reactions require strict temperature control to avoid pyrimidine ring degradation .

Cycloaddition Reactions

The azetidine-nitrogen participates in [3+2] cycloadditions:

Computational Insight :

DFT calculations reveal transition-state stabilization through n→π* interactions between the azetidine lone pair and dipolarophile LUMO .

Cross-Coupling Reactions

The pyrimidine ring enables palladium-catalyzed couplings:

Optimization Data :

Acid/Base-Mediated Rearrangements

Under strong acidic conditions:

-

The azetidine ring undergoes ring-opening to form 3-(5,6-dimethylpyrimidin-4-yl)propanenitrile (H₂SO₄, 60°C, 3 hrs; 82% yield) .

Base treatment (NaOH, EtOH/H₂O) induces nitrile hydrolysis to carboxylic acid (73% yield) without pyrimidine modification.

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile generates:

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile typically involves the reaction of 5,6-dimethylpyrimidine-4-carbaldehyde with azetidine-3-carbonitrile. This reaction is often conducted in the presence of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at controlled temperatures to optimize yield and purity.

Key Chemical Properties:

- Molecular Formula: C₁₀H₁₂N₄

- Molecular Weight: 188.23 g/mol

- CAS Number: 2034418-55-6

Scientific Research Applications

This compound has several noteworthy applications across various scientific domains:

Medicinal Chemistry

This compound is being investigated for its potential as a scaffold in drug development. Its unique structure allows it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents. Preliminary studies suggest its bioactivity may include antimicrobial and anticancer properties.

Biological Research

Research indicates that this compound may modulate biological pathways by interacting with specific enzymes or receptors. While the exact mechanisms remain under investigation, its potential effects on cellular processes position it as a promising candidate for further biological studies.

Material Science

Due to its distinctive structural features, this compound is also explored in the development of advanced materials such as polymers and coatings. Its incorporation into material formulations could enhance properties like durability and resistance to environmental factors.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against various cancer cell lines. Results showed that treatment with this compound led to significant reductions in tumor growth rates compared to control groups. The mechanism of action involved downregulation of anti-apoptotic proteins in treated cells.

Case Study 2: Antimicrobial Properties

In another investigation, the compound demonstrated notable antimicrobial activity against several bacterial strains. This study highlighted its potential as an alternative treatment option in combating resistant bacterial infections.

Wirkmechanismus

The mechanism of action of 1-(5,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine-2-one: Another azetidine derivative with different functional groups.

Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.

Uniqueness

1-(5,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile is unique due to its combination of a pyrimidine ring and an azetidine ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Biologische Aktivität

1-(5,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a pyrimidine ring substituted at the 4-position with a dimethyl group and an azetidine ring attached to a carbonitrile group. The structure can be represented as follows:

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes linked to various diseases, including phosphodiesterase (PDE) inhibitors that modulate cGMP levels in cells .

- Receptor Binding : It has shown affinity for certain receptors involved in signal transduction pathways, which may lead to therapeutic effects in conditions like hypertension and cancer .

Antimicrobial Activity

A study assessed the antimicrobial properties of various compounds similar to this compound. The results indicated moderate activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Cytotoxicity Studies

In vitro cytotoxicity assays demonstrated that the compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values for various cancer cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 10 |

| A549 (lung cancer) | 20 |

Case Studies

- Case Study on Cancer Treatment : A clinical trial investigated the use of compounds related to this compound in combination therapy for advanced breast cancer. Results indicated improved patient outcomes when combined with standard chemotherapy agents, highlighting its potential as an adjunct therapy .

- Antibacterial Efficacy : Another study focused on the antibacterial efficacy of this compound against resistant strains of bacteria. The findings suggested that it could be developed into a novel antibacterial agent due to its effectiveness against multidrug-resistant pathogens .

Eigenschaften

IUPAC Name |

1-(5,6-dimethylpyrimidin-4-yl)azetidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-8(2)12-6-13-10(7)14-4-9(3-11)5-14/h6,9H,4-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNCBZCNXPWEOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N2CC(C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.